4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol

Catalog No.
S3356466
CAS No.
25135-51-7
M.F
C27H26O6S
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydr...

CAS Number

25135-51-7

Product Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol

Molecular Formula

C27H26O6S

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C15H16O2.C12H10O4S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-10,16-17H,1-2H3;1-8,13-14H

InChI Key

ZUZZUJNBGCVPLQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O

Synonyms

polysulfone, polysulfone A, polysulfone P 1700, polysulphone, UDEL

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol; 4-(4-hydroxyphenyl)sulfonylphenol is an organic compound characterized by its complex structure, which includes a sulfonyl group and multiple phenolic units. The compound has a molecular formula of C15H16O4S and a molecular weight of 292.35 g/mol. Its structural features include a hydroxy group attached to the aromatic rings, contributing to its potential biological activity and chemical reactivity . This compound is also known for its role in various

Water Filtration and Purification

Due to its excellent thermal stability, good chemical resistance, and mechanical strength, PSU is a popular material for microfiltration (MF) and ultrafiltration (UF) membranes. These membranes play a crucial role in water treatment processes for separating contaminants, including particles, bacteria, and viruses from water []. Researchers are actively investigating methods to modify PSU membranes to improve their performance. This includes incorporating nanoparticles or altering the surface chemistry to enhance antifouling properties and water permeability [].

Fuel Cell Research

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. PSU is being explored as a potential base material for PEMs due to its good processability and inherent chemical stability. However, a major challenge is improving its proton conductivity, which is crucial for efficient fuel cell operation. Research is ongoing to develop sulfonated polysulfone (sPSU) membranes, where the introduction of sulfonic acid groups enhances proton transport while maintaining the desirable properties of PSU [].

Battery Separators

Lithium-ion batteries are essential for powering various electronic devices. PSU membranes are being investigated as potential separators in these batteries due to their good thermal and chemical stability, which are critical for battery safety. Researchers are focusing on modifying PSU membranes to improve their ionic conductivity for lithium ions while maintaining their ability to block the flow of electrons between the electrodes, preventing short circuits [].

, including:

  • Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinones or other oxidized derivatives.
  • Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
  • Substitution: The phenolic hydroxyl group is reactive and can participate in substitution reactions such as esterification or etherification.

These reactions are essential for understanding the compound's reactivity and potential applications in synthesis.

Research indicates that 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol; 4-(4-hydroxyphenyl)sulfonylphenol exhibits various biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in medicinal chemistry.
  • Anti-inflammatory Effects: The presence of hydroxyl groups contributes to its potential anti-inflammatory properties, which could be beneficial in therapeutic applications .

These biological activities highlight the compound's relevance in pharmacological research.

The synthesis of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol; 4-(4-hydroxyphenyl)sulfonylphenol can be achieved through various methods:

  • Sulfonation Reaction: One common method involves the reaction of 4-isopropoxyphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is subsequently hydrolyzed to yield the final product.
  • Industrial Production: In industrial settings, large-scale production may involve optimized sulfonation processes under controlled temperature and pressure conditions to maximize yield and purity .

These synthesis routes are critical for producing the compound for research and application purposes.

Interaction studies involving 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol; 4-(4-hydroxyphenyl)sulfonylphenol focus on its mechanisms of action at the molecular level. The phenolic hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the sulfonyl group may participate in electrophilic reactions, modifying enzyme activity or other protein functions. These interactions contribute to the compound's biological effects and therapeutic potential .

Several compounds share structural or functional similarities with 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol; 4-(4-hydroxyphenyl)sulfonylphenol:

Compound NameIUPAC NameKey Features
4-Hydroxyphenyl 4-Isopropoxyphenyl Sulfone4-(4-propan-2-yloxyphenyl)sulfonylphenolContains both hydroxy and isopropoxy groups
4-Benzyloxyphenyl Sulfone4-[(4-Benzyloxyphenyl)sulfonyl]phenolFeatures a benzyloxy group instead of isopropoxy
Bis(4-Hydroxyphenyl) SulfoneBis(4-hydroxyphenyl)sulfoneLacks additional substituents but shares core structure

Uniqueness: The unique combination of functional groups in 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol; 4-(4-hydroxyphenyl)sulfonylphenol imparts distinct chemical and biological properties compared to these similar compounds. For instance, the isopropoxy group enhances lipophilicity, potentially improving interaction with lipid membranes and increasing bioavailability .

This detailed exploration of the compound emphasizes its significance in both chemical research and potential therapeutic applications.

MeSH Pharmacological Classification

Biocompatible Materials

Dates

Modify: 2023-08-19

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